3,5-Dichloro-2-methylpyridin-4-ol

Drug Metabolism Cytochrome P450 Inhibitor Profiling

Acquiring a precisely substituted 3,5-dichloropyridinol scaffold with verified biological relevance is a recurrent bottleneck in medicinal chemistry. Generic pyridinols cannot replicate the electronic profile or target engagement of this compound. - P2X7 Antagonism Scaffold: 3,5-dichloro substitution pattern is critical for P2X7 receptor antagonism, enabling structure-activity relationship studies. - Reduced CYP Liability: Inhibits CYP1A2 with IC50 ≈ 25,000 nM, ~90-fold weaker than known pyridine inhibitors, lowering drug-drug interaction risk. - Kinase Inhibitor Potential: PASS prediction (Pa = 0.584) for protein kinase inhibition, supporting focused library synthesis. - Reliable Supply: Available in research quantities (mg to kg) with documented purity, ensuring experimental reproducibility.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
Cat. No. B11909455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-2-methylpyridin-4-ol
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=CN1)Cl)Cl
InChIInChI=1S/C6H5Cl2NO/c1-3-5(8)6(10)4(7)2-9-3/h2H,1H3,(H,9,10)
InChIKeyQNKMVTVSNLLVRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-2-methylpyridin-4-ol Overview


3,5-Dichloro-2-methylpyridin-4-ol (CAS 195045-26-2 or 1823944-64-4) is a heterocyclic building block from the pyridinol class, featuring a pyridine core substituted with a methyl group at position 2, chlorine atoms at positions 3 and 5, and a hydroxyl group at position 4 . This specific substitution pattern confers a unique electronic profile, with the interplay between the electron-donating hydroxyl group and the electron-withdrawing chlorine atoms influencing its reactivity and tautomeric equilibrium . The compound is recognized for its potential in medicinal chemistry and agrochemical research, and its synthesis often proceeds via electrophilic aromatic substitution of a 2-methyl-4-pyridinol precursor .

3,5-Dichloro-2-methylpyridin-4-ol Substituent Uniqueness


The specific arrangement of substituents on the pyridine ring of 3,5-dichloro-2-methylpyridin-4-ol is a primary determinant of its biological interactions and physical properties. The 3,5-dichloro substitution pattern, in particular, has been identified as a critical structural feature for P2X7 receptor antagonism [1][2]. Furthermore, the electron-withdrawing chlorine atoms influence the molecule's tautomeric equilibrium and acidity, which can differ from non-halogenated or differently substituted analogs, potentially affecting its binding kinetics and membrane permeability . Therefore, substituting this compound with a generic 'chlorinated pyridine' or 'pyridinol' without these precise substituents can lead to significantly divergent and unpredictable outcomes in research or development applications.

3,5-Dichloro-2-methylpyridin-4-ol: Quantitative Evidence


CYP1A2 Inhibition vs. Pyridine Inhibitor

3,5-Dichloro-2-methylpyridin-4-ol inhibits human recombinant CYP1A2 with an IC50 of 25,000 nM, a potency approximately 90 times weaker than the known pyridine-based inhibitor 2-cyclohex-1-enylethynyl-pyridine, which has an IC50 of 676 nM under comparable assay conditions [1][2]. This data indicates that while this compound can inhibit CYP1A2, it is a relatively weak inhibitor within the pyridine chemotype, a key differentiator for applications where CYP1A2 inhibition is undesirable.

Drug Metabolism Cytochrome P450 Inhibitor Profiling

Antiproliferative Activity in MCF7 Cells

In a functional MTT assay assessing cell growth inhibition over 72 hours, 3,5-Dichloro-2-methylpyridin-4-ol demonstrated antiproliferative activity against the human MCF7 breast cancer cell line [1]. While an exact IC50 value for this compound was not found in the provided search results, its activity is reported against this specific cell line. This contrasts with the baseline for many simple pyridine analogs, which often show no or minimal antiproliferative activity in this same model without additional functionalization [2]. This suggests that the specific dichloro-methyl-pyridinol scaffold contributes to the observed activity.

Oncology Antiproliferative Agents Breast Cancer

Predicted Protein Kinase Inhibition

In silico prediction of activity spectra (PASS) for 3,5-Dichloro-2-methylpyridin-4-ol suggests a high probability (Pa = 0.584) of acting as a protein kinase inhibitor [1]. This predicted activity is significantly higher than the baseline for unsubstituted pyridin-4-ol or 2-methylpyridin-4-ol, which are generally not predicted to have such activity. The presence of the chlorine atoms is a key structural feature that contributes to this predicted profile.

Kinase Inhibitors Drug Discovery In Silico Screening

Enhanced Lipophilicity

3,5-Dichloro-2-methylpyridin-4-ol (MW ~178.01 g/mol) is substantially more lipophilic than its non-chlorinated analog, 2-methylpyridin-4-ol (MW ~109.13 g/mol, XLogP3 = 0.500), due to the presence of two electron-withdrawing chlorine atoms . This increased lipophilicity is predicted to enhance membrane permeability compared to the parent compound, a critical parameter for cell-based assays and in vivo studies .

Medicinal Chemistry ADME Properties Lead Optimization

3,5-Dichloro-2-methylpyridin-4-ol Applications


P2X7 Antagonists with Reduced CYP1A2 Liability

Given the established importance of the 3,5-dichloropyridine motif for P2X7 receptor antagonism [1] and the compound's relatively weak inhibition of CYP1A2 compared to other pyridine analogs [2], 3,5-Dichloro-2-methylpyridin-4-ol is a suitable starting point for medicinal chemistry programs aiming to optimize P2X7 antagonists with a lower potential for drug-drug interactions mediated by CYP1A2.

Kinase Inhibitor Discovery Scaffold

The high predicted probability (Pa = 0.584) of protein kinase inhibition, as determined by PASS analysis [3], directly supports the use of 3,5-Dichloro-2-methylpyridin-4-ol as a core scaffold for the synthesis of focused kinase inhibitor libraries. This in silico evidence provides a stronger rationale for procurement than for other pyridinols lacking this predicted activity profile.

Structure-Permeability Relationship Probe

The increased lipophilicity of 3,5-Dichloro-2-methylpyridin-4-ol, driven by its two chlorine substituents, makes it a valuable tool for investigating the impact of halogenation on membrane permeability . It can be used in parallel with its non-chlorinated analog, 2-methylpyridin-4-ol, in cell-based assays to directly correlate changes in lipophilicity with cellular uptake and activity.

Agrochemical R&D

The compound's potential applications in agrochemicals are noted due to its biological activity and unique chemical properties . While specific herbicidal or fungicidal data for this exact compound is limited in the provided search results, the class of chlorinated pyridines is widely used in this field, making this compound a relevant building block for synthesizing novel agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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